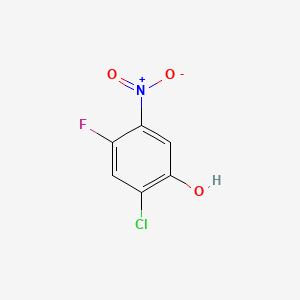

2-Chloro-4-fluoro-5-nitrophenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWVMCKMQMJQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233462 | |

| Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-75-1 | |

| Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-fluoro-5-nitrophenol CAS number

An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-nitrophenol (CAS: 84478-75-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated nitroaromatic compound that serves as a highly versatile and reactive intermediate in organic synthesis. Its unique molecular architecture, featuring chloro, fluoro, and nitro functional groups on a phenolic ring, makes it a valuable building block for creating more complex molecules.[1] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis protocols, analytical characterization, key applications in pharmaceutical and agrochemical development, and essential safety protocols. The insights provided are curated for professionals in research and drug development who require a reliable and in-depth understanding of this important chemical entity.

Physicochemical and Structural Properties

The specific arrangement of electron-withdrawing groups (nitro and halogens) on the phenol ring dictates the reactivity and physical characteristics of this compound. These properties are fundamental for its application in further synthetic transformations and for establishing appropriate handling and storage conditions.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 84478-75-1 | [1][2][3] |

| Molecular Formula | C₆H₃ClFNO₃ | [1][2] |

| Molecular Weight | 191.54 g/mol | [1] |

| Appearance | Light orange to yellow or green powder/crystal | [1] |

| Melting Point | 108 - 112 °C | [1] |

| Purity | Typically ≥95-98% (by GC) | [1][2] |

| Solubility | Soluble in methanol | [4] |

| Storage | Store at 2-8°C in a dry, cool, well-ventilated place | [1][5] |

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Methodology

The synthesis of this compound is most commonly achieved through the hydrolysis of its carbonate precursor, 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate. This method is efficient, demonstrating high yields.[3][6]

Workflow for Synthesis via Hydrolysis

The following diagram illustrates the key steps in the synthesis process, from the precursor to the final purified product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a documented, high-yield (98%) synthesis.[3][6]

-

Reaction Setup : In a suitable reaction vessel, mix 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) with a solution of sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL).[3][6] The use of a slight excess of sodium hydroxide ensures the complete hydrolysis of the carbonate ester.

-

Hydrolysis : Heat the mixture to reflux and maintain this temperature for 4 hours with continuous stirring.[3][6] Refluxing provides the necessary thermal energy to drive the saponification reaction to completion.

-

Work-up (Part 1 - Filtration) : After the reaction is complete, cool the mixture and filter it to remove any insoluble solids that may be present.[3][6]

-

Work-up (Part 2 - Acidification) : Transfer the filtrate to a new vessel and carefully acidify it by adding dilute hydrochloric acid until the pH is less than 7.[3][6] The phenolic product is deprotonated and soluble under basic conditions (as the sodium phenoxide salt); acidification reprotonates the phenoxide, causing the neutral, less soluble phenol to precipitate.

-

Product Isolation : Collect the precipitated solid product via filtration.[3][6]

-

Purification : Wash the collected solid with water to remove any remaining salts and acid.[3][6]

-

Drying : Dry the purified solid to obtain the final product, this compound. The reported yield for this procedure is approximately 90 g (98%).[3][6]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

| Technique | Observed Data | Interpretation | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 11.18 (s, 1H), 8.10 (d, J=10.4 Hz, 1H), 7.62 (d, J=7.2 Hz, 1H) | The singlet at 11.18 ppm corresponds to the acidic phenolic proton. The two doublets at 8.10 and 7.62 ppm are characteristic of the two aromatic protons on the substituted ring. | [3][4] |

| Mass Spec. | (ESI) m/z: 192.1 ([M+H]⁺) | This peak represents the molecular ion with an additional proton, confirming the molecular weight of the compound (191.54 g/mol ). | [3][4] |

Applications in Research and Drug Development

The strategic placement of reactive functional groups makes this compound a valuable starting material or intermediate for synthesizing a range of target molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

-

Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceuticals, with potential applications in producing anti-inflammatory and analgesic agents.[1] The presence of nitro groups is a feature in several approved drugs, such as pretomanid, an antibiotic for tuberculosis.[7] The related compound, 2-Chloro-4-fluoro-5-nitrobenzoic acid, is a known intermediate for the antifungal agent Albaconazole.[8]

-

Agrochemical Synthesis : The compound is utilized in the formulation of herbicides and pesticides.[1] Its structure can be modified to create active ingredients that offer effective crop protection solutions.

-

Analytical and Environmental Chemistry : It can be employed as a reagent in analytical methods for detecting other substances and in environmental studies to monitor pollutants.[1]

The diagram below conceptualizes its role as a foundational block in synthetic chemistry.

Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and requires careful handling to minimize exposure risk.[5]

| Hazard Class | Statement |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[5] |

| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[5] |

| Eye Damage/Irritation | Category 2: Causes serious eye irritation.[5] |

Protocol for Safe Handling and Storage

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

-

Handling Procedures : Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[5]

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Recommended storage temperature is between 2-8°C.[1]

-

Spill Response : In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal.

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation occurs.[5]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[5]

-

Ingestion : Rinse mouth and then drink plenty of water. Call a poison center or doctor if you feel unwell.[5]

-

-

Disposal : Dispose of the compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a chemical intermediate of significant value, underscored by its utility in the synthesis of a wide range of products in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and established synthesis routes make it a reliable component in complex multi-step syntheses. However, its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides the foundational knowledge required for researchers and developers to effectively and safely utilize this versatile compound in their work.

References

- Amerigo Scientific. This compound. [Link]

- Chemsrc. This compound | CAS#:84478-75-1. [Link]

- Autechaux.

- MDPI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 84478-75-1 [chemicalbook.com]

- 4. This compound CAS#: 84478-75-1 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. innospk.com [innospk.com]

Introduction: A Profile of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoro-5-nitrophenol

This compound is a halogenated nitroaromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its trifunctionalized benzene ring, featuring chloro, fluoro, and nitro groups, presents a versatile scaffold for the synthesis of more complex molecules. Understanding its core physical and chemical properties is paramount for researchers and process chemists seeking to optimize reaction conditions, ensure safety, and predict its behavior in various chemical systems.

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of this compound, grounded in experimental data and theoretical principles. It is designed to serve as a practical resource for scientists in drug development and chemical research, offering not just data, but also the scientific rationale behind the observed properties and the methodologies for their verification.

The molecular structure of this compound is presented below. The strategic placement of electron-withdrawing groups (-Cl, -F, -NO₂) and a proton-donating hydroxyl group (-OH) dictates its unique reactivity and physical attributes.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure, including intermolecular forces, molecular weight, and symmetry. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84478-75-1 | [1][2] |

| Molecular Formula | C₆H₃ClFNO₃ | [1][2] |

| Molecular Weight | 191.54 g/mol | [1][2] |

| Appearance | Light orange to yellow/green powder or crystals | [2] |

| Melting Point | 105 - 112 °C | [1][2] |

| Boiling Point | 298.7 ± 40.0 °C (Predicted) | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| pKa | 6.58 ± 0.24 (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage | Inert atmosphere, room temperature or 2-8 °C | [1][2] |

Scientific Discussion of Properties

-

Melting Point: The relatively high melting point (105-112 °C) for a molecule of this size is attributable to strong intermolecular forces. The hydroxyl group allows for hydrogen bonding, while the highly polar nitro group and halogen substituents create significant dipole-dipole interactions, leading to a stable crystal lattice that requires substantial energy to disrupt.

-

Acidity (pKa): Phenol itself is a weak acid (pKa ≈ 10).[4] The acidity of this compound is significantly enhanced, as indicated by the predicted pKa of 6.58.[1] This increase in acidity is a direct consequence of the three electron-withdrawing groups (-Cl, -F, -NO₂) on the aromatic ring. These groups stabilize the resulting phenoxide anion through inductive and/or resonance effects, making the hydroxyl proton more readily donated.[5] The nitro group, being para to the hydroxyl group, is particularly effective at stabilizing the negative charge via resonance, delocalizing it onto the oxygen atoms of the nitro group.[2][5]

-

Solubility: Its solubility in polar organic solvents like methanol is expected due to the potential for hydrogen bonding with the solvent via the hydroxyl group and dipole-dipole interactions.[1] Solubility in water is likely limited but enhanced in alkaline aqueous solutions due to the formation of the more soluble phenoxide salt.

Spectroscopic & Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. The reported spectrum shows two distinct signals in the aromatic region and one for the hydroxyl proton.

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.18 (s, 1H, -OH), 8.10 (d, J=10.4 Hz, 1H, Ar-H), 7.62 (d, J=7.2 Hz, 1H, Ar-H).[1]

-

Interpretation: The downfield shift of the hydroxyl proton (11.18 ppm) is characteristic of a phenolic proton in DMSO, often broadened and variable. The two aromatic protons appear as doublets, consistent with their positions on the substituted ring. The specific coupling constants (J values) reflect the interactions with neighboring atoms, in this case, the fluorine atom.

-

-

-

Prediction: Six unique signals are expected for the six aromatic carbons. The carbon atom bonded to the hydroxyl group (C1) would appear significantly downfield (~150-160 ppm). The carbon bonded to the nitro group (C5) would also be downfield. Carbons bonded to halogens will show characteristic shifts and, importantly, the carbons near the fluorine atom will exhibit C-F coupling, which is a key diagnostic feature.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

ESI-MS: m/z: 192.1 ([M+H]⁺).[1]

-

Interpretation: The electrospray ionization (ESI) mass spectrum shows a peak at m/z 192.1, which corresponds to the protonated molecule [M+H]⁺. This confirms the molecular weight of 191.54 g/mol . The characteristic isotopic pattern of chlorine (a ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) would be expected for the molecular ion peak, providing further structural confirmation.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

-

Prediction:

-

~3200-3500 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group, broadened due to hydrogen bonding.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1520-1560 cm⁻¹ (asymmetric) & ~1340-1380 cm⁻¹ (symmetric): Strong N-O stretching vibrations from the nitro group. These are highly characteristic.

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1200-1260 cm⁻¹: C-O stretching of the phenol.

-

~1000-1250 cm⁻¹: C-F stretching.

-

~700-850 cm⁻¹: C-Cl stretching.

-

Key Experimental & Synthesis Protocols

Adherence to validated protocols is essential for reproducible results and ensuring the quality of the material.

Synthesis Protocol via Hydrolysis

A high-yield synthesis has been reported starting from 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate.[1] This method is efficient and proceeds through a simple hydrolysis reaction.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) is combined with a solution of sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL).[1]

-

Causality: Sodium hydroxide acts as the base to hydrolyze the carbonate ester, liberating the phenoxide. An excess of NaOH ensures the reaction goes to completion.

-

-

Reflux: The mixture is heated to reflux and maintained for 4 hours.[1]

-

Causality: The elevated temperature provides the necessary activation energy for the hydrolysis reaction, significantly increasing the reaction rate.

-

-

Workup - Filtration & Acidification: Upon completion, any insoluble solids are removed by hot filtration. The clear filtrate is then cooled and acidified with dilute hydrochloric acid until the pH is less than 7.[1]

-

Causality: Filtration removes any unreacted starting material or impurities. Acidification protonates the soluble sodium phenoxide intermediate, causing the neutral, less soluble phenol product to precipitate out of the aqueous solution.

-

-

Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield the final product (90 g, 98% yield).[1]

-

Causality: Washing with water removes any residual salts (like NaCl) and acid. Drying removes residual water to yield the pure, solid product.

-

Protocol for Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point (Tm) and enthalpy of fusion (ΔHm).[6]

Methodology based on ASTM D3418: [7]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Trustworthiness: A small, accurately weighed sample ensures uniform heat transfer and reproducible results.

-

-

Instrument Setup: Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.

-

Causality: The differential measurement between the sample and an inert reference pan allows for the precise detection of heat flow changes associated only with the sample's thermal transitions.

-

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 130 °C at a controlled rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Causality: A controlled heating rate ensures thermal equilibrium within the sample. The inert nitrogen atmosphere prevents any oxidative degradation at elevated temperatures.

-

-

Data Analysis: The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak is integrated to calculate the heat of fusion (ΔHm).

-

Trustworthiness: The onset temperature is a more thermodynamically significant and reproducible measure of the melting point than the peak temperature for pure crystalline compounds.[8]

-

Applications & Relevance

This compound is not an end-product but a crucial building block. Its functional groups serve as handles for further chemical modification.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents.[2] The nitro group can be reduced to an amine, which is a common precursor for building more complex drug scaffolds.

-

Agrochemicals: This compound is used in the formulation of herbicides and pesticides.[2] The specific combination of substituents can be tailored to target biological pathways in weeds or pests, enhancing agricultural productivity.

-

Analytical and Environmental Chemistry: Due to its distinct structure, it can be used as a reagent or standard in analytical methods and for monitoring environmental pollutants.[2]

Safety & Handling

As a nitroaromatic compound, this compound requires careful handling.

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[9]

-

Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[9]

-

Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[9]

-

Skin Irritation (Category 2) - H315: Causes skin irritation.[9]

-

Eye Irritation (Category 2) - H319: Causes serious eye irritation.[9]

-

-

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[10]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[10]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[11]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

-

Storage:

References

- LibreTexts Chemistry. (2020). 8.15: The Effect of Substituents on pKa.

- PubChem. (n.d.). Phenol, 2-chloro-4-fluoro-5-nitro-.

- Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.

- Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity.

- PubChem. (n.d.). 2-Chloro-5-nitrophenol.

- MDPI. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.

- PubChem. (n.d.). Phenol, 2-chloro-4-fluoro-5-nitro- - GHS Classification.

- ACS Publications. (1959). Separation of Halogenated Phenols by Paper Chromatography.

- Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE MSDS.

- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.

- Oxford Lab Chem. (n.d.). Extra Pure (o-Nitrophenol) MSDS.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. awqc.com.au [awqc.com.au]

- 3. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 8. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound(84478-75-1) 1H NMR spectrum [chemicalbook.com]

- 11. paspk.org [paspk.org]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrophenol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-nitrophenol, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, reactivity, and safe handling.

Introduction and Chemical Identity

This compound is a substituted aromatic compound characterized by the presence of chloro, fluoro, nitro, and hydroxyl functional groups on a benzene ring. This unique combination of substituents imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis.[1] Its utility is particularly pronounced in the construction of more complex molecules for the development of novel therapeutic agents and crop protection products.[1]

The strategic placement of electron-withdrawing and electron-donating groups on the aromatic ring influences its chemical behavior, particularly in electrophilic aromatic substitution reactions. Understanding the interplay of these functional groups is crucial for its effective utilization in synthetic chemistry.

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: General synthetic scheme for this compound.

Mechanistic Insights: The Role of Directing Groups

The regioselectivity of the nitration reaction is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), chloro (-Cl), and fluoro (-F) groups.

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho-, para-director. [2]It donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack. [2]* Halogen Groups (-Cl, -F): Halogens are deactivating groups due to their inductive electron-withdrawing effect. [3]However, they are also ortho-, para-directors because they can donate a lone pair of electrons to the ring through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. [4][5] In the case of 2-chloro-4-fluorophenol, the hydroxyl group is the strongest activating group and will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺). The positions ortho and para to the hydroxyl group are C2, C4, and C6. Since C2 and C4 are already substituted, the nitration is directed to the C6 position or the C5 position (ortho to the fluorine and meta to the chlorine). The formation of this compound indicates that the nitration occurs at the C5 position. This outcome is a result of the combined electronic and steric effects of the existing substituents.

The nitration mechanism proceeds via the formation of the electrophilic nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. [6]The aromatic ring of the phenol then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). [7]Finally, a base (such as HSO₄⁻ or water) removes a proton from the carbon bearing the nitro group to restore aromaticity and yield the final product. [6]

Experimental Protocol: Synthesis from a Carbonate Precursor

A common laboratory-scale synthesis involves the hydrolysis of a carbonate precursor, which is often prepared from 2-chloro-4-fluorophenol. [8]

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) and a solution of sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL).

-

Hydrolysis: Heat the mixture to reflux and maintain for 4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove any insoluble solids by filtration.

-

Acidify the filtrate with dilute hydrochloric acid until the pH is less than 7. This will cause the product to precipitate out of solution.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove any remaining salts.

-

Dry the solid to obtain this compound.

-

This procedure typically affords a high yield of the desired product. [8]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The presence of multiple functional groups allows for a range of chemical transformations. The nitro group can be reduced to an amine, the phenolic hydroxyl group can be alkylated or acylated, and the halogen atoms can potentially undergo nucleophilic aromatic substitution under certain conditions.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. [1]For instance, substituted nitrophenols are precursors to a wide range of biologically active molecules. While specific drug synthesis pathways involving this compound are often proprietary, its structural motifs are found in various classes of therapeutic agents. Its analogue, 4-Fluoro-2-Methoxy-5-Nitrophenol, is a key intermediate in the synthesis of Linzagolix, an active pharmaceutical ingredient. [9][10]This highlights the importance of such substituted nitrophenols in modern drug development. Furthermore, 2-chloro-4-fluoro-5-nitrobenzoic acid, a derivative, is an important intermediate for the pesticide saflufenacil. [11]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS). [12]

Hazard Identification

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation. [12]* Environmental Hazards: Very toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. [12]* Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible. [12]* Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]

Conclusion

This compound is a chemical intermediate of significant value in the fields of drug discovery and agrochemical development. Its synthesis, governed by the principles of electrophilic aromatic substitution, is well-established. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting. This guide provides a foundational understanding for scientists and researchers working with this versatile compound.

References

- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10337039/

- Allen. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. Retrieved January 8, 2026, from https://www.allen.ac.

- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved January 8, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.

- Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved January 8, 2026, from https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/19%3A_Nuclear_Magnetic_Resonance_Spectroscopy/19.05%3A_Carbon-13_NMR

- UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved January 8, 2026, from https://www.ukessays.com/essays/chemistry/synthesis-and-purification-of-nitrophenols-chemistry-essay.php

- Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved January 8, 2026, from https://psu.pb.unizin.org/fundamentals-of-organic-chemistry/chapter/8-6-substituent-effects-in-electrophilic-substitutions/

- Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 8, 2026, from https://en.wikipedia.

- Quora. (2023, March 31). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Retrieved January 8, 2026, from https://www.quora.com/How-do-phenols-undergo-electrophilic-aromatic-substitution-reactions-and-what-are-some-common-electrophiles-used-in-these-reactions

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 8, 2026, from https://www.organicchemistrytutor.

- Royal Society of Chemistry. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 8, 2026, from https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000757

- Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved January 8, 2026, from https://www.paspk.org/wp-content/uploads/2017/01/Economical-Synthesis-of-Nitrophenols-under-Controlled-Physical-Parameters.pdf

- Fisher Scientific. (2015, May 27). SAFETY DATA SHEET. Retrieved January 8, 2026, from https://www.fishersci.com/sds?productName=AC458730010&productDescription=this compound%2C&countryCode=US&language=en

- Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET. Retrieved January 8, 2026, from https://www.sigmaaldrich.com/US/en/sds/aldrich/n19702

- Chem-Impex. (n.d.). This compound. Retrieved January 8, 2026, from https://www.chemimpex.com/products/2-chloro-4-fluoro-5-nitrophenol

- Guidechem. (n.d.). How can this compound be synthesized? - FAQ. Retrieved January 8, 2026, from https://www.guidechem.com/faq/how-to-synthesis-2-chloro-4-fluoro-5-nitrophenol-cas-84478-75-1.html

- ChemicalBook. (n.d.). This compound synthesis. Retrieved January 8, 2026, from https://www.chemicalbook.com/synthesis/84478-75-1.htm

- ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved January 8, 2026, from https://www.researchgate.net/publication/279883582_Synthesis_of_2-amino-5-nitrophenol_by_two_step_process

- PubChem. (n.d.). 2-Chloro-5-nitrophenol. Retrieved January 8, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/69264

- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 8, 2026, from https://www.masterorganicchemistry.

- ChemicalBook. (n.d.). This compound(84478-75-1) 1H NMR spectrum. Retrieved January 8, 2026, from https://www.chemicalbook.com/spectrum/84478-75-1_1hnmr.htm

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved January 8, 2026, from https://www.inno-pharmchem.com/news/the-role-of-4-fluoro-2-methoxy-5-nitrophenol-in-modern-pharmaceutical-synthesis-65675379.html

- Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved January 8, 2026, from https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/19%3A_Nuclear_Magnetic_Resonance_Spectroscopy/19.05%3A_Carbon-13_NMR

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). Retrieved January 8, 2026, from https://hmdb.ca/spectra/nmr_one_d/22168

- PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved January 8, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/9937

- ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 2-Chloro-4-nitrophenol(619-08-9) 13C NMR spectrum. Retrieved January 8, 2026, from https://www.chemicalbook.com/spectrum/619-08-9_13cnmr.htm

- ChemicalBook. (n.d.). 4-CHLORO-5-FLUORO-2-NITROPHENOL(345-25-5) 1H NMR spectrum. Retrieved January 8, 2026, from https://www.chemicalbook.com/spectrum/345-25-5_1hnmr.htm

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved January 8, 2026, from https://patents.google.

- BLD Pharm. (n.d.). 114776-15-7|2-Chloro-4-fluoro-5-nitrobenzoic acid. Retrieved January 8, 2026, from https://www.bldpharm.com/products/114776-15-7.html

- PubChem. (n.d.). Nitrophenols. Retrieved January 8, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/Nitrophenols

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. Retrieved January 8, 2026, from https://www.inno-pharmchem.com/news/understanding-the-synthesis-and-application-of-4-fluoro-2-methoxy-5-nitrophenol-in-the-chemical-industry-65675382.html

- MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved January 8, 2026, from https://www.mdpi.com/2073-4441/15/23/4096

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-5-nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis. Retrieved January 8, 2026, from https://www.inno-pharmchem.com/news/2-chloro-5-nitrobenzoic-acid-a-versatile-building-block-for-organic-synthesis-65675376.html

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 8, 2026, from https://www.organicchemistrydata.org/nmr-spectroscopy/13c-nmr-chemical-shifts/

- SpectraBase. (n.d.). 2-Chloro-4-nitrophenol - Optional[Vapor Phase IR] - Spectrum. Retrieved January 8, 2026, from https://spectrabase.com/spectrum/2Y2Iqf655qf

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved January 8, 2026, from https://www.

- ResearchGate. (n.d.). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Retrieved January 8, 2026, from https://www.researchgate.net/publication/229007675_Reactivity_of_polychlorinated_biphenyls_in_nucleophilic_and_electrophilic_substitutions

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved January 8, 2026, from https://www.

Sources

- 1. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ukessays.com [ukessays.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

Core Physicochemical & Structural Properties

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrophenol: Synthesis, Characterization, and Application

Executive Summary: this compound is a halogenated nitroaromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, nitro, and hydroxyl functional groups, offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic characterization, established synthesis protocols, and critical safety information tailored for researchers, scientists, and professionals in drug development.

This compound, with the CAS Number 84478-75-1, is a light orange crystalline solid at room temperature.[1] The strategic placement of electron-withdrawing groups (nitro, chloro, fluoro) on the phenol ring significantly influences its chemical reactivity and physical properties. The molecular weight and formula are fundamental identifiers for any chemical entity, providing the basis for all stoichiometric calculations in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₃ | [2][3][4] |

| Molecular Weight | 191.54 g/mol | [2][3] |

| CAS Number | 84478-75-1 | [3][4][5][6] |

| Appearance | Light orange powder/solid | [1] |

| Melting Point | 105-108 °C | [1][3] |

| Boiling Point | 298.7±40.0 °C (Predicted) | [3] |

The structure of this compound is foundational to understanding its reactivity. The hydroxyl group is a site for etherification or esterification, the nitro group can be readily reduced to an amine for further derivatization, and the halogen atoms can participate in nucleophilic aromatic substitution reactions under specific conditions.

Caption: Structure of this compound.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. For this compound, ¹H NMR and mass spectrometry are primary tools.

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence for the arrangement of hydrogen atoms on the aromatic ring.[3][5]

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

-

δ 11.18 (s, 1H): This singlet in the downfield region is characteristic of the acidic phenolic hydroxyl proton. Its integration confirms one proton.

-

δ 8.10 (d, J=10.4 Hz, 1H): This doublet corresponds to the aromatic proton at the C6 position. The large coupling constant (J=10.4 Hz) is typical for a ¹H-¹⁹F coupling across three bonds (meta-coupling), confirming its proximity to the fluorine atom at C4.

-

δ 7.62 (d, J=7.2 Hz, 1H): This doublet is assigned to the aromatic proton at the C3 position. The coupling constant (J=7.2 Hz) is consistent with a ¹H-¹H coupling across four bonds (meta-coupling) to the proton at C6, though this is often small. The dominant coupling is likely influenced by the adjacent chlorine.

Mass Spectrometry: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion peak, confirming the molecular weight.

-

Mode: ESI positive

-

Interpretation: The detection of a peak at m/z 192.1 corresponds to the protonated molecule [C₆H₃ClFNO₃ + H]⁺, which validates the molecular weight of 191.54 Da. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be observable in a high-resolution spectrum, providing further structural confirmation.

Additional spectroscopic data, including ¹³C NMR, IR, and Raman spectra, are available from specialized chemical databases and can provide further structural insights.[7]

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound can be achieved through several routes. The chosen pathway often depends on the availability of starting materials and desired scale. Below are two field-proven protocols.

Protocol 1: Hydrolysis of a Carbonate Precursor

This method is a high-yielding final step in a multi-step synthesis, involving the basic hydrolysis of a protected phenol. The use of a carbonate protecting group is a common strategy to prevent unwanted side reactions during prior nitration or halogenation steps.

Workflow:

Caption: Workflow for Synthesis Protocol 1.

Step-by-Step Methodology: [2][3][5]

-

Reaction Setup: To a suitable reaction vessel, add 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) and water (300 mL).

-

Reagent Addition: Add sodium hydroxide (22.7 g, 0.57 mol) to the mixture. The causality here is the use of a stoichiometric excess of NaOH to ensure complete hydrolysis of the carbonate ester.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Initial Workup: Upon completion, cool the reaction mixture. Remove any insoluble solids by filtration. This step clarifies the solution for the subsequent precipitation.

-

Product Precipitation: Acidify the filtrate with dilute hydrochloric acid until the pH is less than 7. This protonates the resulting phenoxide ion, causing the neutral, water-insoluble phenol to precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the precipitated solid product by filtration. Wash the solid thoroughly with water to remove any residual salts (like NaCl) and acid.

-

Drying: Dry the purified solid to afford the final product, this compound (yield reported as 90 g, 98%).

Protocol 2: Multi-step Synthesis from 4-Fluoro-2-chlorophenol

This approach builds the molecule from a simpler precursor, involving nitration as a key step. It demonstrates how the directing effects of substituents are leveraged in aromatic chemistry.

Step-by-Step Methodology: [1]

-

Protection (Carbonate Formation):

-

Dissolve 4-fluoro-2-chlorophenol (73.3 g) in dichloromethane (DCE, 70 mL).

-

Cool the solution in an ice bath to below 0 °C and add a solution of NaOH (22.4 g in water). Stir for 45 minutes. The NaOH deprotonates the phenol to form the more nucleophilic phenoxide.

-

React with a suitable carbonate source (e.g., methyl chloroformate) to form the carbonate-protected intermediate. The protection is crucial to prevent the phenol from reacting during the subsequent nitration step.

-

Perform an aqueous workup, extracting with DCE, washing with NaOH solution and brine, and drying over anhydrous sulfate. Evaporate the solvent to yield the intermediate.

-

-

Nitration:

-

To the carbonate intermediate (79.8 g) in a three-neck flask, add 95% concentrated H₂SO₄ (40 mL) at 0 °C.

-

Slowly add a nitrating mixture (e.g., 65-68% concentrated nitric acid). The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Stir the reaction at room temperature for 1 hour, monitoring by HPLC. The existing chloro and fluoro groups, along with the carbonate, direct the incoming nitro group to the C5 position.

-

-

Hydrolysis (Deprotection):

-

This step follows the same principle as Protocol 1. The nitrated carbonate intermediate is hydrolyzed using a base like NaOH to cleave the carbonate group and liberate the phenolic hydroxyl group.

-

An acidic workup is then performed to precipitate the final product, this compound.

-

Applications in Drug Development and Organic Synthesis

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the orthogonal reactivity of its functional groups.

Caption: Potential Synthetic Transformations.

-

Scaffold for Kinase Inhibitors: The aminophenol core, accessible via reduction of the nitro group, is a common scaffold in many kinase inhibitors used in oncology. The specific halogenation pattern can be fine-tuned to achieve selective binding in the ATP pocket of target kinases.

-

Intermediate for Agrochemicals: This molecule is an intermediate for pesticides like saflufenacil.[8] The synthesis involves modifying the core structure to create compounds with desired herbicidal or insecticidal activity.

-

Versatile Chemical Handle: The nitro group is a powerful chemical handle. It can be reduced to an amine, which can then be converted into a wide array of other functional groups (e.g., diazonium salts, amides, sulfonamides), making this compound a valuable starting point for combinatorial chemistry and library synthesis in the drug discovery process. While specific examples of blockbuster drugs derived directly from this compound are not prevalent in public literature, similar substituted nitrophenols are key intermediates in producing advanced pharmaceuticals.[9]

Safety, Handling, and Storage

As a nitroaromatic compound, this compound must be handled with appropriate care. The information below is a summary derived from safety data sheets (SDS).[4]

GHS Hazard Classification: [4]

-

Acute Oral Toxicity: Category 4

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2

Safe Handling Procedures: [4]

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Spill Management: Avoid dust formation. In case of a spill, collect the solid material carefully and dispose of it as hazardous waste.

First Aid Measures: [4]

| Exposure | Action |

|---|---|

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms persist. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Ingestion | Rinse mouth with water and drink plenty of water afterwards. Call a POISON CENTER or physician if you feel unwell. |

Storage: [4]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a chemical intermediate of significant value to the research and development community. Its well-defined physicochemical properties, validated by a clear spectroscopic profile, make it a reliable starting material. The existence of robust and high-yielding synthesis protocols allows for its accessible production. For drug development professionals and synthetic chemists, its true power lies in the versatile reactivity of its multiple functional groups, which provides a gateway to a vast chemical space of potentially bioactive molecules. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with this class of compounds and to ensure its effective and safe use in the laboratory and beyond.

References

- Fisher Scientific UK. (n.d.). This compound, 98% SDS.

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 84478-75-1 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 84478-75-1 [chemicalbook.com]

- 6. This compound, 98% SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 7. This compound(84478-75-1) 1H NMR [m.chemicalbook.com]

- 8. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-nitrophenol

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-4-fluoro-5-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] We will delve into the strategic considerations behind different synthetic routes, offering detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of the synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound. Its molecular structure, featuring chloro, fluoro, nitro, and hydroxyl groups, makes it a versatile building block for the synthesis of more complex molecules.[1] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it an important intermediate in the production of certain pharmaceuticals and agrochemicals.[1] The demand for high-purity this compound necessitates robust and efficient synthetic methodologies.

This guide will focus on the most prevalent and practical synthesis pathways, emphasizing the chemical reasoning behind the selection of reagents and reaction conditions. We will explore two primary strategies: a direct nitration approach and a more controlled route involving the nitration of a protected phenol.

Core Synthesis Pathways

The synthesis of this compound predominantly revolves around the electrophilic nitration of a 2-chloro-4-fluorophenol precursor. The key challenge in the direct nitration of phenols is controlling the regioselectivity and avoiding over-nitration or oxidation. To circumvent these issues, a common and often preferred strategy involves the protection of the highly activating hydroxyl group prior to the nitration step.

Pathway A: Nitration of a Protected 2-Chloro-4-fluorophenol

This pathway is a multi-step process designed for high yield and purity. It involves:

-

Protection of the hydroxyl group: The phenolic hydroxyl group of 2-chloro-4-fluorophenol is highly activating and ortho-, para-directing. To prevent unwanted side reactions and to ensure nitration at the desired position (ortho to the fluorine and meta to the chlorine), the hydroxyl group is first protected. A common protecting group is a carbonate, formed by reacting the phenol with a chloroformate or phosgene.

-

Nitration of the protected phenol: The protected intermediate is then subjected to nitration. The choice of nitrating agent and reaction conditions is critical to achieve the desired regioselectivity.

-

Deprotection (Hydrolysis): The nitro-substituted protecting group is then removed, typically by hydrolysis, to yield the final product, this compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

-

Diagram 1: Pathway involving protection, nitration, and deprotection.

Pathway B: Direct Nitration of 2-Chloro-4-fluorophenol

A more direct, though potentially less selective, approach is the direct nitration of 2-chloro-4-fluorophenol. This method avoids the additional steps of protection and deprotection, making it more atom-economical. However, controlling the reaction to favor the desired 5-nitro isomer can be challenging. The hydroxyl and fluoro groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The interplay of these directing effects can lead to a mixture of isomers.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

-

Diagram 2: Direct nitration of 2-chloro-4-fluorophenol.

Experimental Protocols & Mechanistic Insights

Detailed Protocol for Pathway A: Protection-Nitration-Deprotection

This protocol is a composite of established methods and provides a reliable route to the target molecule.

Step 1: Synthesis of Bis(2-chloro-4-fluorophenyl) Carbonate (Protection)

-

Rationale: The formation of a carbonate ester effectively masks the highly activating phenolic hydroxyl group, thereby allowing for more controlled nitration. Dichloroethane (DCE) is a suitable solvent for this reaction.[2]

-

Procedure:

-

In a reaction vessel, dissolve 73.3 g of 4-fluoro-2-chlorophenol in 70 mL of dichloroethane (DCE).[2]

-

Cool the mixture to below 0°C in an ice bath.[2]

-

Slowly add a solution of sodium hydroxide (22.4 g in water) while maintaining the temperature below 5°C. Stir for 45 minutes.[2]

-

Slowly add a solution of phosgene in a suitable solvent, or a phosgene equivalent, at 0-5°C.[2]

-

Allow the reaction to proceed for 4 hours, monitoring the reaction progress by liquid chromatography.[2]

-

Upon completion, add 50 mL of water and separate the organic layer. Extract the aqueous layer with 40 mL of DCE.[2]

-

Combine the organic layers and wash with a 5% sodium hydroxide solution and then with saturated brine.[2]

-

Dry the organic phase over anhydrous magnesium sulfate and remove the solvent by distillation to yield the bis(2-chloro-4-fluorophenyl) carbonate.[2]

-

Step 2: Nitration of Bis(2-chloro-4-fluorophenyl) Carbonate

-

Rationale: The nitration is an electrophilic aromatic substitution. The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at a low temperature to control the rate of reaction and minimize side product formation.

-

Procedure:

-

To a three-necked flask, add 79.8 g of the carbonate from Step 1.[2]

-

Add 40 mL of 95% concentrated sulfuric acid and cool the mixture to 0°C.[2]

-

Over a period of 45 minutes, slowly add a mixture of 31 mL of 65-68% concentrated nitric acid and 31.5 g of fuming nitric acid, keeping the temperature at 0°C.[2]

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour, monitoring by liquid chromatography.[2]

-

Slowly add 150 mL of water at 0°C, followed by 120 mL of DCE. Separate the layers.[2]

-

Wash the organic layer with a 5% sodium hydroxide solution.[2]

-

Remove the solvent under reduced pressure to obtain the nitrated carbonate.[2]

-

Step 3: Hydrolysis of Bis(2-chloro-4-fluoro-5-nitrophenyl) Carbonate (Deprotection)

-

Rationale: The final step is the hydrolysis of the carbonate ester to liberate the phenolic hydroxyl group. This is typically achieved under basic conditions.

-

Procedure:

-

To the crude nitrated carbonate, add a suitable solvent such as methanol.[3]

-

Add a solution of sodium hydroxide or sodium bicarbonate in water.[3]

-

Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC or LC).[3]

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH < 7 to precipitate the product.[3]

-

Collect the solid product by filtration, wash with water, and dry to afford this compound.[3]

-

Alternative Deprotection from a Sulfonate Ester

An alternative precursor is 2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate. The deprotection of this compound is achieved through hydrolysis.

-

Procedure:

-

A solution of 12.84 g of potassium hydroxide in 200 mL of water is added to a vigorously stirred solution of 34.0 g of 2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate in 190 mL of p-dioxane.[4]

-

The resulting mixture is stirred at room temperature for approximately 18 hours.[4]

-

The reaction mixture is filtered, and the filtrate is acidified with concentrated hydrochloric acid.[4]

-

The acidic solution is extracted with diethyl ether.[4]

-

The ether extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the solid product.[4]

-

The solid is washed with petroleum ether to yield this compound.[4]

-

Data Summary and Comparison

| Pathway Component | Reagents | Solvent | Temperature | Yield | Purity | Reference |

| Protection | 4-fluoro-2-chlorophenol, NaOH, Phosgene equivalent | Dichloroethane | 0-5 °C | 93% | 97.8% | [2] |

| Nitration | Protected Carbonate, Conc. H₂SO₄, Conc. HNO₃ | Dichloroethane | 0 °C to RT | 95% | - | [2] |

| Deprotection (Carbonate) | Nitrated Carbonate, NaOH | Water/Methanol | Reflux/RT | 98% | - | [3] |

| Deprotection (Sulfonate) | Nitrated Sulfonate, KOH | p-Dioxane/Water | Room Temp. | - | - | [4] |

-

Table 1: Summary of Reaction Conditions and Yields for Pathway A.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step pathway involving the protection of the phenolic hydroxyl group, followed by nitration and subsequent deprotection. This approach offers excellent control over regioselectivity and results in high yields of the desired product. While direct nitration presents a more atom-economical route, it is often plagued by the formation of isomeric byproducts, complicating purification and reducing the overall yield of the target molecule. The choice of synthetic route will ultimately depend on the specific requirements for purity, yield, and scale of production. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful laboratory and potential industrial-scale synthesis of this valuable chemical intermediate.

References

- Synthesis of this compound - PrepChem.com. (URL: [Link])

Sources

1H NMR spectrum of 2-Chloro-4-fluoro-5-nitrophenol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-fluoro-5-nitrophenol

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, provide a field-proven experimental protocol, and offer a detailed interpretation of the spectral data, grounding our analysis in established principles of nuclear magnetic resonance.

Introduction: The Molecule and the Method

This compound is a polysubstituted aromatic compound with significant potential in synthetic chemistry and materials science. Its structure, featuring a phenol hydroxyl group and three distinct electron-withdrawing substituents (nitro, chloro, and fluoro groups) on the benzene ring, creates a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the structure of such molecules.[1][2] Specifically, ¹H NMR provides critical information about the number of chemically distinct protons, their electronic environments (chemical shift), their proximity to other nuclei (spin-spin coupling), and their relative abundance (integration).[3][4]

This guide will dissect the ¹H NMR spectrum of this compound, explaining the causal relationships between the molecular structure and the observed spectral features.

Structural Features and Predicted Spectral Characteristics

To interpret the spectrum, we must first analyze the molecule's structure to predict the expected signals.

Molecular Structure:

Caption: Chemical structure of this compound with IUPAC numbering.

Based on this structure, we can make the following predictions:

-

Number of Signals: There are three chemically non-equivalent protons: the phenolic hydroxyl proton (OH), the aromatic proton at the C-3 position (H-3), and the aromatic proton at the C-6 position (H-6). Therefore, we expect to see three distinct signals in the ¹H NMR spectrum.[4]

-

Chemical Shifts (δ):

-

Aromatic Protons (H-3 and H-6): These protons reside in the aromatic region of the spectrum (typically 6-9 ppm).[3] Their exact chemical shifts are influenced by the electronic effects of the substituents. The nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups are strongly electron-withdrawing, which deshields the aromatic protons, shifting them downfield (to a higher ppm value). The hydroxyl (-OH) group is an electron-donating group, which would typically shield protons, but its effect is counteracted by the other substituents. H-6 is ortho to the strongly withdrawing nitro group, which will likely cause it to appear at a very high chemical shift. H-3 is ortho to the chloro group and meta to the nitro group, also placing it significantly downfield.

-

Phenolic Proton (OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature.[5] It often appears as a broad singlet and can range from 4 to 12 ppm. In a hydrogen-bond-accepting solvent like DMSO-d₆, it tends to appear as a sharper signal at a higher chemical shift (e.g., 8-14 ppm).[6]

-

-

Integration: The relative area under each signal will correspond to the number of protons it represents. We expect a 1:1:1 ratio for the H-3, H-6, and OH signals.[3]

-

Splitting Patterns (Multiplicity):

-

The two aromatic protons, H-3 and H-6, are on adjacent carbons (ortho to each other). This will lead to spin-spin coupling, splitting each signal into a doublet (³JHH).

-

Furthermore, the protons will also couple to the fluorine atom. H-3 is meta to the fluorine (⁴JHF), and H-6 is ortho to the fluorine (³JHF).

-

Therefore, the signal for H-3 is expected to be a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom.

-

Similarly, the signal for H-6 is also expected to be a doublet of doublets (dd) due to coupling with H-3 and the fluorine atom.

-

The phenolic proton typically does not show coupling to the aromatic protons unless special conditions are met. It will likely appear as a broad singlet (s) .

-

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of the NMR spectrum is profoundly dependent on meticulous sample preparation and proper instrument parameterization. This protocol is designed to be self-validating, ensuring reliable and reproducible results.

Rationale for Experimental Choices

-

Solvent Selection: The choice of a deuterated solvent is essential to avoid a large, obscuring solvent signal in the spectrum. For this molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its key advantages are:

-

Excellent Solvating Power: It readily dissolves a wide range of polar organic compounds.

-

Observation of Labile Protons: As a strong hydrogen bond acceptor, DMSO-d₆ slows down the rate of proton exchange for the phenolic -OH group.[7] This results in a sharper, more easily identifiable hydroxyl peak, unlike in solvents like CDCl₃ or D₂O where the peak can be excessively broad or exchange away completely.[7][8]

-

-

Sample Concentration: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is optimal for a standard ¹H NMR experiment. This provides a strong signal without causing issues related to viscosity or solubility, which can broaden spectral lines.[9]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[3] It is chemically inert and produces a single sharp signal that does not overlap with most analyte signals.

Step-by-Step Sample Preparation and Data Acquisition Workflow

Caption: A step-by-step workflow for the preparation and acquisition of the ¹H NMR spectrum.

Spectral Analysis and Detailed Interpretation

The following is a detailed analysis based on the predicted spectral features and established principles of NMR spectroscopy.

Summary of Spectral Data

The expected quantitative data from the ¹H NMR spectrum are summarized below. Note that exact chemical shifts can vary slightly based on experimental conditions.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| OH | ~11.5 | br s | - | 1H |

| H-6 | ~8.3 | dd | ³J(HH) ≈ 9.0, ³J(HF) ≈ 7.0 | 1H |

| H-3 | ~7.8 | dd | ³J(HH) ≈ 9.0, ⁴J(HF) ≈ 4.0 | 1H |

Detailed Peak-by-Peak Analysis

Caption: Diagram illustrating the key spin-spin coupling interactions in the molecule.

-

Signal 1: Phenolic Proton (δ ≈ 11.5 ppm, broad singlet)

-

Causality: This downfield shift is characteristic of a phenolic proton in DMSO-d₆.[6] The acidic proton forms a strong hydrogen bond with the oxygen atom of the sulfoxide solvent, which significantly deshields it. Its appearance as a broad singlet indicates it is not significantly coupled to other protons due to rapid chemical exchange, even though the rate is slowed by the solvent.

-

Validation: To definitively confirm this assignment, a D₂O exchange experiment is performed. A drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile OH proton will exchange with deuterium (-OH + D₂O ⇌ -OD + HDO), causing the signal at ~11.5 ppm to disappear or significantly diminish in intensity, thus confirming its identity.[10]

-

-

Signal 2: H-6 Proton (δ ≈ 8.3 ppm, doublet of doublets)

-

Chemical Shift: This proton is the most deshielded of the aromatic protons. This is because it is positioned ortho to the powerfully electron-withdrawing nitro group and meta to the chloro group. The combined deshielding effect of these substituents shifts this proton far downfield.

-

Multiplicity: The signal is a doublet of doublets (dd), which is a direct consequence of being coupled to two different nuclei.

-

Ortho H-H Coupling: It is split into a doublet by the adjacent H-3 proton. The coupling constant, ³J(HH), is typically around 7-9 Hz for ortho protons on a benzene ring.

-

Ortho H-F Coupling: This doublet is further split into doublets by the fluorine atom at C-4. The through-bond ortho coupling constant, ³J(HF), is typically in the range of 6-10 Hz.[11][12]

-

-

-

Signal 3: H-3 Proton (δ ≈ 7.8 ppm, doublet of doublets)

-

Chemical Shift: This proton is less deshielded than H-6. It is ortho to the chloro group and meta to the nitro group. While still significantly downfield due to these withdrawing groups, the effect is less pronounced than for H-6.

-

Multiplicity: This signal is also a doublet of doublets.

-

Ortho H-H Coupling: It is split into a doublet by the adjacent H-6 proton with the same coupling constant, ³J(HH), of ~9.0 Hz. This shared J-value is a key piece of evidence confirming that these two protons are adjacent.

-

Meta H-F Coupling: The doublet is then further split into doublets by the fluorine atom. The four-bond meta coupling, ⁴J(HF), is smaller than ortho coupling, typically in the range of 3-5 Hz.[13]

-

-

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its chemical structure. The analysis reveals three distinct signals corresponding to the phenolic and two aromatic protons. The chemical shifts are governed by the powerful and competing electronic effects of the hydroxyl, chloro, fluoro, and nitro substituents. The multiplicity of the aromatic signals, both appearing as doublets of doublets, provides definitive evidence of the proton connectivity and their spatial relationship to the fluorine atom. By combining careful experimental technique with a thorough understanding of NMR principles, a complete structural assignment can be made with high confidence.

References

- University of Alberta.

- University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

- ResearchGate. NMR to identify type of phenolic compound?. [Link]

- Spyros, A., & Dais, P. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 841–845. [Link]

- University College London.

- Görbitz, C. H., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

- Reddit.

- OpenOChem Learn. Interpreting. [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756. [Link]

- Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

- ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

- StudyOrgo.com. Deciphering 1H NMR Spectra. [Link]

- ResearchGate. Coupling of Protons with Fluorine Page. [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. Deciphering 1H NMR Spectra [studyorgo.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]